Pyrazolo[1,5-a]pyridine-3-carboxamide

Antitubercular drug discovery Scaffold hopping MDR-TB

Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3) is a privileged heterocyclic scaffold for medicinal chemistry. Unlike its isosteric imidazo[1,2-a]pyridine counterpart, the bridgehead nitrogen alters the dipole moment and adds a hydrogen-bond acceptor, enabling distinct target engagement. This core has produced leads with nanomolar MIC against Mtb (7.7 nM, matching Q203), sub-nanomolar PI3K inhibitors (p110α IC₅₀ 0.9 nM), and hDHODH inhibitors (IC₅₀ 1.2 nM) with 8.1-fold superior cellular potency over brequinar. The C-3 carboxamide handle allows rapid amidation for parallel SAR. Procure this scaffold to generate potent, patent-differentiated leads.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 77457-01-3
Cat. No. B1625802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3-carboxamide
CAS77457-01-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
InChIKeyJVOGPCAZHXALIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3): Core Scaffold Procurement Guide for Medicinal Chemistry and Anti-Infective Drug Discovery


Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3, molecular formula C₈H₇N₃O, molecular weight 161.16 g/mol, LogP 1.32, topological PSA 61.38 Ų) is a fused bicyclic heterocycle serving as a privileged core scaffold in medicinal chemistry [1]. The scaffold features a bridgehead nitrogen at the ring junction, endowing it with a distinct 3D conformation and electronic profile compared to the isosteric imidazo[1,2-a]pyridine system . One pyrazolo[1,5-a]pyridine-containing drug (Ibudilast) is currently marketed, and multiple derivatives have entered clinical investigation across anti-tubercular, kinase inhibition, and anti-inflammatory indications [2].

Why Imidazo[1,2-a]pyridine-3-carboxamide or Pyrazolo[1,5-a]pyrimidine Scaffolds Cannot Replace Pyrazolo[1,5-a]pyridine-3-carboxamide in Targeted Drug Discovery Programs


The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is not a commodity heterocycle interchangeable with its isosteric imidazo[1,2-a]pyridine counterpart. Although the two scaffolds share similar 3D geometry and electronic properties, the presence of an additional nitrogen at the bridgehead position in pyrazolo[1,5-a]pyridine introduces one extra hydrogen-bond acceptor and alters the dipole moment, enabling distinct target engagement profiles [1]. This scaffold-hopping strategy was explicitly exploited to generate anti-tubercular leads with nanomolar MIC values (7.7 nM against H37Rv for compound 5g) that match or exceed the potency of the imidazo[1,2-a]pyridine-based clinical candidate Q203 while offering an independent intellectual property position [2]. Furthermore, the carboxamide at the 3-position provides a synthetically tractable handle for rapid derivatization, a feature not equivalently accessible in pyrazolo[1,5-a]pyrimidine scaffolds where regioisomeric ambiguity complicates library enumeration [3].

Quantitative Differentiation Evidence: Pyrazolo[1,5-a]pyridine-3-carboxamide vs. Closest Scaffold Alternatives


Scaffold-Hopping Anti-Tubercular Potency: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative 5g Matches Q203 (Imidazo[1,2-a]pyridine) at Nanomolar MIC

In a direct scaffold-hopping comparison, the pyrazolo[1,5-a]pyridine-3-carboxamide derivative 5g, which harbors the identical lipophilic tail to the imidazo[1,2-a]pyridine-based clinical candidate Q203, demonstrated MIC values of 7.7 nM against H37Rv and 5.7 nM against H37Ra Mtb strains — statistically indistinguishable from Q203 (compound 3, MIC 10.8 nM against H37Rv and 5.4 nM against H37Ra in the same assay) [1]. This establishes that the pyrazolo[1,5-a]pyridine-3-carboxamide core delivers equivalent target engagement potency to the imidazo[1,2-a]pyridine scaffold while providing a structurally distinct intellectual property position. Furthermore, compound 5g showed no detectable cytotoxicity (IC₅₀ >100 μM against VERO cells), yielding a selectivity index exceeding 12,987 [1].

Antitubercular drug discovery Scaffold hopping MDR-TB

Multi-Drug Resistant TB Activity: PPA Diaryl Derivatives Achieve Sub-0.002 μg/mL MIC Against rRMP and rINH Strains with Selectivity Index >25,000

Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) diaryl derivatives 6d, 6j, and 6l achieved MIC values of <0.002 μg/mL against drug-susceptible H37Rv and rifampicin-resistant (rRMP) M. tuberculosis strains, with MIC values ranging from <0.002–0.004 μg/mL against isoniazid-resistant (rINH) strains [1]. Critically, these three compounds exhibited no detectable cytotoxicity against VERO cells (IC₅₀ >50 μg/mL), yielding selectivity indices (SI = IC₅₀/MIC) exceeding 25,000 — a 2-fold improvement over the positive control TMC207 (bedaquiline, SI >500) and superior to rifampicin (SI >12,500) in the same assay panel [1]. Compound 6j additionally demonstrated oral bioavailability (F) of 41% in rat pharmacokinetic studies and significantly reduced bacterial burden in an autoluminescent H37Ra-infected mouse model [1].

Drug-resistant tuberculosis Selectivity index Diaryl PPA derivatives

hDHODH Inhibition: 2-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide Derivative MEDS433 Achieves IC₅₀ 1.2 nM, 8-Fold Superior Cellular Differentiation Potency Over Brequinar

The 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivative MEDS433 (also referred to as compound 1) inhibits human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 1.2 nM in enzymatic assays [1]. In a functional cellular readout, MEDS433 induced myeloid differentiation in THP-1 AML cells with an EC₅₀ of 32.8 nM, representing an 8.1-fold improvement over brequinar (EC₅₀ = 265 nM), a hDHODH inhibitor that reached Phase I/II clinical trials [2]. This cellular potency advantage is attributed to the unique carboxylic acid bioisostere property of the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, which mimics the carboxylate of the natural substrate orotate while conferring enhanced membrane permeability — a design principle not achievable with simple pyrazole or pyridine carboxamide alternatives [2].

hDHODH inhibition Acute myeloid leukemia Myeloid differentiation

PI3K Isoform Selectivity: Pyrazolo[1,5-a]pyridine Derivative 5x Achieves p110α IC₅₀ 0.9 nM with Demonstrated p110α-Selectivity Over Other Class Ia PI3K Isoforms

Pyrazolo[1,5-a]pyridine-based PI3K inhibitor compound 5x demonstrated p110α inhibitory activity with an IC₅₀ of 0.9 nM and exhibited selectivity for the p110α isoform over the other Class Ia PI3 kinases (p110β, p110δ) [1]. This sub-nanomolar potency with isoform selectivity is a hallmark of the pyrazolo[1,5-a]pyridine scaffold's ability to engage the ATP-binding pocket of lipid kinases in a manner that discriminates among highly homologous isoforms — a profile distinct from imidazo[1,2-a]pyridine-based PI3K inhibitors, which in published SAR studies have shown different selectivity fingerprints [1]. Compound 5x also inhibited Akt/PKB phosphorylation (a downstream marker of PI3K activity) in cells and demonstrated in vivo efficacy in an HCT-116 human tumor xenograft model [1].

PI3K inhibition Kinase selectivity p110α isoform

Dopamine D4 Receptor Subtype Selectivity: Pyrazolo[1,5-a]pyridine-3-carboxamide 2a Achieves Ki 8.6 nM with D4 Partial Agonism, Differentiating from Naphthamide Lead FAUC 182

In a chirospecific dopamine receptor binding study, the pyrazolo[1,5-a]pyridine-3-carboxamide derivative 2a was identified as a strong and selective dopamine D4 receptor ligand with a binding affinity Ki of 8.6 nM [1]. In a mitogenesis functional assay, 2a exhibited D4 partial agonist activity with 29% efficacy relative to full agonist and an EC₅₀ of 6.7 nM [1]. The pyrazolo[1,5-a]pyridine-3-carboxamide heterocycle served as a scaffold replacement for the methoxynaphthamide core of the D4-selective lead FAUC 182, and the study explicitly compared the pyrazolo[1,5-a]pyridine regioisomers (1a, 2a) with their 2-substituted counterparts (1b, 2b), demonstrating that the C3-carboxamide orientation is critical for D4 binding affinity and subtype selectivity [1]. This provides direct evidence that the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold topology is non-interchangeable with regioisomeric variants.

Dopamine D4 receptor Subtype selectivity GPCR partial agonism

Physicochemical Scaffold Differentiation: Pyrazolo[1,5-a]pyridine-3-carboxamide Offers a Distinct LogP/PSA Profile vs. Imidazo[1,2-a]pyridine-3-carboxamide for Lead Optimization Triage

The unsubstituted core Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3) has a predicted LogP of 1.32 and topological polar surface area (TPSA) of 61.38 Ų . In comparison, the isosteric imidazo[1,2-a]pyridine-3-carboxamide scaffold (lacking the additional pyrazole nitrogen at the bridgehead position) features a lower hydrogen-bond acceptor count and reduced TPSA, which directly impacts solubility, permeability, and off-target binding profiles [1]. The pyrazolo[1,5-a]pyridine core contributes zero hydrogen-bond donors and two hydrogen-bond acceptors (from the pyridine and pyrazole nitrogens), while the 3-carboxamide substituent adds one additional donor and one acceptor, yielding a balanced HBD/HBA profile of 1/3 for the parent compound . This physicochemical signature places the scaffold within favorable oral drug-like space and distinguishes it from more lipophilic alternatives that may require additional polarity-modulating substitutions to achieve comparable developability profiles [1].

Physicochemical properties Scaffold comparison Drug-likeness

High-Impact Application Scenarios for Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3) Based on Quantitative Evidence


Anti-Tubercular Lead Optimization: Scaffold-Hopping from Imidazo[1,2-a]pyridine to Pyrazolo[1,5-a]pyridine-3-carboxamide for IP Diversification

Medicinal chemistry teams pursuing QcrB-targeted anti-tubercular programs can procure pyrazolo[1,5-a]pyridine-3-carboxamide as a core scaffold to generate leads with equivalent target potency (MIC 7.7 nM vs. 10.8 nM for Q203 against H37Rv) while securing novel intellectual property position through scaffold differentiation [1]. The PPA diaryl derivative series further demonstrates that pyrazolo[1,5-a]pyridine-3-carboxamide-derived compounds achieve sub-0.002 μg/mL MIC against rifampicin-resistant Mtb with selectivity indices exceeding 25,000, and compound 6j delivers oral bioavailability of 41% with in vivo efficacy in a mouse TB model [2]. The scaffold's synthetic accessibility via straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid enables rapid parallel library synthesis for SAR exploration [1].

hDHODH Inhibitor Development: Leveraging the 2-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide Bioisostere for AML and Antiviral Programs

Programs targeting human dihydroorotate dehydrogenase (hDHODH) for oncology (AML) or antiviral indications should prioritize the 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide scaffold, which functions as a carboxylic acid bioisostere mimicking the natural substrate orotate [1]. The derivative MEDS433 achieves hDHODH IC₅₀ of 1.2 nM and, critically, demonstrates 8.1-fold superior cellular differentiation potency in THP-1 AML cells (EC₅₀ 32.8 nM) compared to the Phase I/II clinical candidate brequinar (EC₅₀ 265 nM) [2]. Crystal structures of hDHODH in complex with 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide inhibitors (PDB: 7Z6C, 8RAK) are publicly available to guide structure-based design [3].

Kinase Inhibitor Discovery: Exploiting Pyrazolo[1,5-a]pyridine-3-carboxamide for Isoform-Selective PI3K and EphB3 Targeting

Kinase drug discovery groups can utilize pyrazolo[1,5-a]pyridine-3-carboxamide as a privileged ATP-mimetic scaffold with demonstrated sub-nanomolar potency (p110α IC₅₀ 0.9 nM for compound 5x) and p110α isoform selectivity over other Class Ia PI3 kinases [1]. The scaffold also delivers EphB3 inhibitory activity with an IC₅₀ of 79 nM (LDN-211904) along with good mouse liver microsomal stability and aqueous solubility [2]. The c-kit kinase patent literature further validates the N-phenyl-pyrazolo[1,5-a]pyridine-3-carboxamide series as selective wild-type c-kit inhibitors for mast cell-driven disorders, demonstrating the scaffold's broad applicability across the kinome [3].

CNS GPCR Ligand Design: D4-Selective Dopamine Receptor Partial Agonists from Pyrazolo[1,5-a]pyridine-3-carboxamide

Neuroscience drug discovery programs targeting dopamine D4 receptors can employ pyrazolo[1,5-a]pyridine-3-carboxamide as a scaffold with validated single-digit nanomolar D4 binding affinity (Ki = 8.6 nM for compound 2a) and characterized partial agonist functional activity (EC₅₀ = 6.7 nM, 29% efficacy) [1]. The chirospecific synthesis approach enables enantiomerically pure compound preparation, and the established SAR around regioisomeric substitution patterns (1a/2a vs. 1b/2b) provides a defined optimization roadmap for tuning D3/D4 subtype selectivity [1]. This scaffold class offers a structurally differentiated alternative to naphthamide and phenylpiperazine chemotypes prevalent in dopaminergic ligand space.

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